Cgp 8065
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Overview
Description
Preparation Methods
Industrial Production Methods: There is limited information on the industrial production methods of Cgp-8065.
Chemical Reactions Analysis
Types of Reactions: Cgp-8065 undergoes various chemical reactions, including inhibition of lipoxygenase enzymes . The compound competes with adenosine triphosphate, with an inhibition constant determined to be 13 micrograms per milliliter (34 micromolar).
Common Reagents and Conditions: it is known to interact with lipoxygenase enzymes under physiological conditions .
Major Products Formed: The major products formed from reactions involving Cgp-8065 are not explicitly detailed in the available literature.
Scientific Research Applications
Cgp-8065 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It is used as a tool compound to study the inhibition of lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators . This makes it valuable in research related to inflammation and related diseases .
Mechanism of Action
Cgp-8065 exerts its effects by inhibiting the activity of 5-lipoxygenase, an enzyme involved in the metabolism of arachidonic acid to leukotrienes . Leukotrienes are inflammatory mediators that play a role in various inflammatory diseases . By inhibiting 5-lipoxygenase, Cgp-8065 reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Aminocaproic acid: Another compound that inhibits enzymes involved in the metabolism of fatty acids.
Zileuton: A well-known 5-lipoxygenase inhibitor used in the treatment of asthma.
Uniqueness: Unlike some other inhibitors, it has not been fully validated for medical applications, making it primarily a research tool .
Properties
CAS No. |
62939-04-2 |
---|---|
Molecular Formula |
C16H15N3O4S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[[4-(4-nitroanilino)phenyl]carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C16H15N3O4S2/c20-15(21)9-10-25-16(24)18-13-3-1-11(2-4-13)17-12-5-7-14(8-6-12)19(22)23/h1-8,17H,9-10H2,(H,18,24)(H,20,21) |
InChI Key |
CTOSDJOWBFXFCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O |
Appearance |
Solid powder |
62939-04-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 8065 CGP-8065 N-(4-(4'-nitroanilino)phenyl) S-(beta-carboxyethyl)dithiocarbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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